2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a complex heterocyclic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a pyridazinyl group containing a pyrazole moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their broad range of biological activities .
Mode of Action
The nature of these interactions and the resulting changes would depend on the specific target and the biochemical context .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological effects .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been found to have a wide range of effects, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of such compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the piperazine ring. The final step involves the attachment of the pyridazinyl group containing the pyrazole moiety. The reaction conditions often require the use of solvents like ethanol and catalysts such as potassium hydroxide, with careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated derivatives.
Scientific Research Applications
2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes involving heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
- 6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline
Uniqueness
2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is unique due to its specific combination of a quinoxaline core, piperazine ring, and pyridazinyl group with a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8/c1-15-8-9-28(25-15)19-7-6-18(23-24-19)26-10-12-27(13-11-26)20-14-21-16-4-2-3-5-17(16)22-20/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLYKNMSVDESTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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